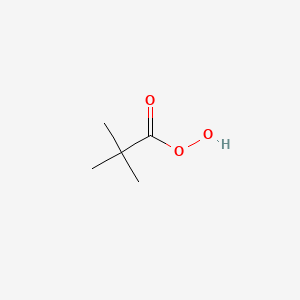
Propaneperoxoic acid, 2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propaneperoxoic acid, 2,2-dimethyl-, also known as 2,2-dimethylpropaneperoxoic acid, is a chemical compound with the molecular formula C5H10O3. It is a peroxy acid, which means it contains a peroxide group (-O-O-) attached to a carboxylic acid group. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Propaneperoxoic acid, 2,2-dimethyl-, can be synthesized through the reaction of pivalic acid (2,2-dimethylpropanoic acid) with hydrogen peroxide in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:
C5H10O2+H2O2→C5H10O3+H2O
The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxy acid.
Industrial Production Methods
In industrial settings, the production of propaneperoxoic acid, 2,2-dimethyl-, involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and separation units to isolate and purify the product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Propaneperoxoic acid, 2,2-dimethyl-, undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: It can be reduced to pivalic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols, ketones, and alkenes. The reaction conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the peroxide group, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major products include oxidized organic compounds such as aldehydes, ketones, and carboxylic acids.
Reduction: The primary product is pivalic acid.
Substitution: The products depend on the nucleophile used and can include a wide range of substituted organic compounds.
科学的研究の応用
Propaneperoxoic acid, 2,2-dimethyl-, has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical studies to investigate oxidative stress and the effects of peroxides on biological systems.
Medicine: It is studied for its potential use in drug development and as a therapeutic agent in certain medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of propaneperoxoic acid, 2,2-dimethyl-, involves the transfer of oxygen atoms from the peroxide group to the substrate. This process generates reactive oxygen species (ROS) that can oxidize various organic compounds. The molecular targets and pathways involved include:
Oxidation of organic substrates: The peroxide group transfers oxygen atoms to the substrate, leading to the formation of oxidized products.
Generation of ROS: The compound generates ROS, which can further react with other molecules and induce oxidative stress.
類似化合物との比較
Similar Compounds
Peracetic acid: Another peroxy acid with similar oxidizing properties.
Methyl ethyl ketone peroxide: A peroxide compound used as a polymerization initiator.
Benzoyl peroxide: A peroxide used in acne treatment and as a polymerization initiator.
Uniqueness
Propaneperoxoic acid, 2,2-dimethyl-, is unique due to its specific structure and reactivity. It has a higher stability compared to some other peroxy acids, making it suitable for various industrial applications. Its strong oxidizing properties and ability to generate ROS make it valuable in both research and industrial settings.
特性
CAS番号 |
14909-78-5 |
|---|---|
分子式 |
C5H10O3 |
分子量 |
118.13 g/mol |
IUPAC名 |
2,2-dimethylpropaneperoxoic acid |
InChI |
InChI=1S/C5H10O3/c1-5(2,3)4(6)8-7/h7H,1-3H3 |
InChIキー |
YVAACGXAZGGQSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















